Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate)

Description

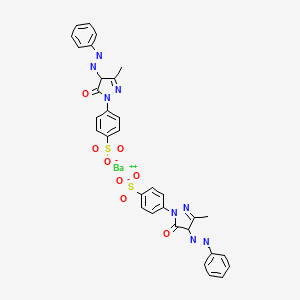

Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) is a coordination complex characterized by a barium ion (Ba²⁺) coordinated to two sulfonate-containing organic ligands. Each ligand consists of a benzene ring substituted with a sulfonate group (-SO₃⁻) and a pyrazolyl moiety bearing a phenylazo (-N=N-C₆H₅) functional group. The sulfonate groups enhance solubility in polar solvents and stabilize the barium coordination through ionic interactions. Crystallographic studies of such complexes often employ programs like SHELXL for refinement and ORTEP-3 for graphical representation of molecular geometry .

Properties

CAS No. |

37672-83-6 |

|---|---|

Molecular Formula |

C32H26BaN8O8S2 |

Molecular Weight |

852.1 g/mol |

IUPAC Name |

barium(2+);4-(3-methyl-5-oxo-4-phenyldiazenyl-4H-pyrazol-1-yl)benzenesulfonate |

InChI |

InChI=1S/2C16H14N4O4S.Ba/c2*1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2*2-10,15H,1H3,(H,22,23,24);/q;;+2/p-2 |

InChI Key |

UEDMVTUCTFQATH-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) typically involves the following steps:

Formation of the pyrazol ring: This is achieved through the reaction of hydrazine with an appropriate diketone.

Introduction of the phenylazo group: This step involves the diazotization of aniline followed by coupling with the pyrazol ring.

Sulphonation: The resulting compound is then sulphonated using fuming sulfuric acid.

Complexation with barium: Finally, the sulphonated compound is reacted with barium chloride to form the desired barium complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The phenylazo group can be oxidized to form corresponding nitro compounds.

Reduction: The azo group can be reduced to form amines.

Substitution: The sulphonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulphonate groups under basic conditions.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Investigated for its potential as a biological stain due to its azo group.

Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes.

Industry: Utilized in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The mechanism of action of Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can participate in electron transfer reactions, while the sulphonate groups enhance solubility and facilitate binding to biological molecules. The pyrazol ring can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with structurally related species highlights key differences in coordination geometry, thermal stability, and electronic properties. Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Notes on Comparison:

- Coordination Geometry : The barium complex exhibits a distorted octahedral geometry due to the steric bulk of the phenylazo-pyrazolyl group, whereas alkaline earth analogs (Ca²⁺, Sr²⁺) adopt regular octahedral configurations. Zinc complexes often deviate due to d-orbital hybridization .

- Thermal Stability : The barium complex’s higher decomposition temperature (~300°C) compared to Ca²⁺/Sr²⁺ analogs reflects stronger ionic interactions between Ba²⁺ and sulfonate groups.

- Electronic Properties : Bathochromic shifts in UV-Vis spectra arise from extended conjugation in the phenylazo-pyrazolyl system compared to simpler azo ligands.

- Crystallographic Tools : SHELXL is universally employed for refining these structures, but macromolecular applications may use SHELXPRO .

Key Research Findings:

Ligand Rigidity: The phenylazo group introduces rigidity, reducing ligand flexibility and favoring planar coordination—unobserved in non-azo sulfonate analogs .

Ionic vs. Covalent Bonding : Barium’s large ionic radius (1.35 Å) promotes ionic bonding with sulfonate, whereas transition metals (e.g., Zn²⁺) form covalent bonds with pyrazolyl nitrogen .

Software Limitations : SHELXL’s robustness in handling twinned data is critical for resolving disorder in azo-containing complexes , though ORTEP-3 remains preferred for visualizing complex geometries .

Methodological Considerations

- Refinement : SHELXL’s latest features (post-2008 updates) enable precise anisotropic displacement parameters for heavy atoms like barium, critical for accurate bond-length calculations .

- Visualization : ORTEP-3’s GUI facilitates layered representations of coordination spheres, highlighting steric clashes unique to bulky ligands .

Biological Activity

Barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate), with the CAS number 37672-83-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C32H26BaN8O8S2

- Molecular Weight : 852.1 g/mol

- Canonical SMILES : CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-] .

Pharmacological Activities

The biological activity of this compound can be primarily attributed to its pyrazole moiety, which is known for a wide range of pharmacological effects:

-

Anti-inflammatory Activity :

- Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. For instance, compounds similar to barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various studies .

- A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .

-

Antimicrobial Activity :

- Research has demonstrated that pyrazole compounds can act against a variety of bacterial strains. For example, derivatives have shown efficacy against E. coli, S. aureus, and Klebsiella pneumoniae, suggesting that barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) may possess similar properties .

- A compound related to this class was tested against multiple bacterial strains and demonstrated promising results in inhibiting growth at low concentrations .

-

Anticancer Activity :

- Some pyrazole derivatives have been evaluated for their anticancer properties, showing the ability to induce apoptosis in cancer cells and inhibit tumor growth . The structural features of barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) may enhance its effectiveness in this regard.

The mechanisms through which barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate) exerts its biological effects are likely multifaceted:

- Inhibition of Enzymatic Activity : Many pyrazole compounds inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced synthesis of pro-inflammatory mediators.

- Modulation of Cytokine Production : The compound may modulate the production of cytokines by immune cells, thereby influencing inflammatory responses.

Case Studies

Several studies have focused on the biological activities of pyrazole derivatives similar to barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate):

Q & A

Q. What synthetic methodologies are employed to prepare barium bis(p-(4,5-dihydro-3-methyl-5-oxo-4-(phenylazo)-1H-pyrazol-1-yl)benzenesulphonate), and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including azo coupling between phenylhydrazine derivatives and sulfonated benzene precursors. Critical conditions include pH control (e.g., buffered solutions at pH ~6.5 for stable azo bond formation ), temperature modulation (40–80°C to balance reaction rate and byproduct suppression), and stoichiometric ratios of barium salts to ensure complete sulfonate counterion exchange. Purification often employs recrystallization from ethanol/water mixtures to isolate the barium complex .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonate S=O at ~1160–1335 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves pyrazoline ring protons (δ 3.5–5.0 ppm) and aryl proton environments .

- X-ray crystallography : SHELXL refines structural parameters (bond lengths, angles), while ORTEP-3 visualizes molecular geometry and azo group conformation .

Q. How does the barium ion influence the compound’s stability and solubility in aqueous systems?

The barium ion enhances stability by coordinating with sulfonate groups, reducing hydrolysis of the azo linkage. Solubility is pH-dependent; the compound precipitates in neutral to acidic conditions but remains soluble in alkaline media due to sulfonate deprotonation. Dynamic light scattering (DLS) can monitor aggregation trends under varying pH .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during refinement?

SHELXL’s TWIN and HKLF 5 commands address twinning by refining twin laws and partitioning overlapping reflections. For disorder, iterative refinement with restraints on thermal parameters (via SIMU and DELU) improves model accuracy. Validation tools like Rfree and electron density maps (e.g., omit maps) identify residual errors .

Q. What computational strategies reconcile discrepancies between experimental and DFT-predicted spectroscopic data?

Hybrid DFT methods (e.g., B3LYP/6-311+G(d,p)) model azo group torsional angles and electronic transitions. Discrepancies in NMR chemical shifts may arise from solvent effects (included via PCM models) or dynamic proton exchange (addressed with MD simulations). IR frequencies are scaled by 0.96–0.98 to match experimental values .

Q. How do substituents on the phenylazo group affect the compound’s photochemical reactivity?

Electron-withdrawing groups (e.g., -NO₂) stabilize the azo linkage against UV-induced cleavage, while electron-donating groups (e.g., -OCH₃) increase susceptibility. Time-resolved UV-Vis spectroscopy and HPLC-MS track degradation products, with Hammett plots quantifying substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.